4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide -

4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Catalog Number: EVT-4231898
CAS Number:
Molecular Formula: C23H20BrFN2O2
Molecular Weight: 455.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Racemic Ethyl 4-(2-Fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound is a racemic ethyl ester derivative of a hexahydroquinoline scaffold, bearing a 2-fluorophenyl substituent at the 4-position. It has been identified as a potential calcium modulator. []

Relevance: This compound shares a similar hexahydroquinoline core structure with the target compound, 4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Key structural differences include the presence of a fluorine atom instead of bromine on the phenyl ring at the 4-position, an ethyl ester group instead of a 4-fluorophenyl carboxamide at the 3-position, and additional methyl substituents on the hexahydroquinoline ring. Despite these differences, both compounds belong to the same class of DHP derivatives and are likely to exhibit similar pharmacological activities. []

Methyl 2,7,7-Trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound is a methyl ester derivative of a hexahydroquinoline scaffold, featuring a 3-nitrophenyl group at the 4-position. This compound, along with the subsequent compound, was studied for its conformational properties relating to its DHP and cyclohexanone rings. []

Relevance: This compound also shares a common hexahydroquinoline core structure with 4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The structural variations lie in the presence of a 3-nitrophenyl substituent instead of 2-bromophenyl at the 4-position, a methyl ester group in place of the 4-fluorophenyl carboxamide at the 3-position, and variations in the methyl substitution pattern on the hexahydroquinoline ring. These modifications suggest that while belonging to the same DHP class, this compound might have distinct pharmacological characteristics compared to the target compound. []

-Acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone []

Compound Description: This compound differs from the previous one by having an acetyl group at the 3-position instead of a methyl ester and lacking a nitro group on the phenyl ring at the 4-position. Similar to the previous compound, it was also studied for its conformational properties, particularly the DHP and cyclohexanone rings. []

Relevance: This hexahydroquinoline derivative, although structurally similar to 4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, bears significant differences. The lack of a halogen substituent on the phenyl ring, the presence of an acetyl group instead of the 4-fluorophenyl carboxamide at the 3-position, and the variation in the methyl group arrangement on the hexahydroquinoline ring are significant deviations. While both belong to the broad DHP family, these variations likely contribute to differing pharmacological profiles compared to the target compound. []

Methyl 4-(4-Chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate []

Compound Description: This compound is a methyl ester derivative of a hexahydroquinoline core, with a 4-chlorophenyl group at the 4-position. The crystal structure of this compound was redetermined in the study. []

Relevance: This compound shares a high degree of structural similarity with the target compound, 4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Both possess the same hexahydroquinoline skeleton and a halogen-substituted phenyl ring at the 4-position. The main differences lie in the halogen atom (chlorine instead of bromine) and the substituent at the 3-position (methyl ester instead of 4-fluorophenyl carboxamide). These subtle variations suggest potential differences in their pharmacological profiles, despite their close structural resemblance and membership in the DHP class. []

Methyl 4-(4-Isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate []

Compound Description: This compound is another methyl ester derivative of hexahydroquinoline, characterized by a 4-isopropylphenyl group at the 4-position. This study focused on determining its crystal structure. []

-(4-Hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic Acid Methyl Ester []

Compound Description: This compound is a methyl ester derivative of hexahydroquinoline, featuring a 4-hydroxy-3-methoxyphenyl group at the 4-position. This study focused on determining the crystal structure of this compound. []

Benzyl 4-(3-Chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate []

Compound Description: This compound is a benzyl ester derivative of a tetrahydrocyclopenta[b]pyridine core, featuring a 3-chloro-2-fluorophenyl group at the 4-position. This compound was investigated as a potential calcium channel antagonist due to its 1,4-dihydropyridine moiety. []

Relevance: This compound, while structurally distinct from 4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, shares the presence of a dihydropyridine ring, a key pharmacophore for calcium channel antagonist activity. The core structures differ, with this compound having a tetrahydrocyclopenta[b]pyridine ring system compared to the hexahydroquinoline system in the target compound. Further variations include the presence of a benzyl ester group instead of a 4-fluorophenyl carboxamide at the 3-position and different halogen substitutions on the phenyl ring. These differences highlight the diversity within the DHP class and suggest that despite sharing a pharmacophore, the compounds might interact differently with calcium channels. []

-Pyridylmethyl 4-[2-Fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound is a 3-pyridylmethyl ester derivative of a hexahydroquinoline scaffold, featuring a 2-fluoro-3-(trifluoromethyl)phenyl group at the 4-position. It was studied alongside the previous compound for its potential calcium channel antagonist activity, attributed to the 1,4-dihydropyridine moiety. []

Alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates []

Compound Description: This refers to a series of alkyl esters of 4-aryl-hexahydroquinoline-3-carboxylic acid. These compounds are generally synthesized by condensing 5,5-dimethylcyclohexane-1,3-dione with aromatic aldehydes and alkyl 3-aminocrotonates. []

Relevance: This group of compounds is structurally related to 4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as they share the core hexahydroquinoline structure. The "alkyl" and "aryl" designations indicate a broad range of potential substituents, highlighting the diversity within this chemical class. The target compound can be considered a specific example of this general structure, with a 2-bromophenyl group as the aryl substituent and a modified carboxylate group at the 3-position. These structural similarities suggest potential overlaps in their chemical and pharmacological properties. []

N,N′-Dipropyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine []

Compound Description: This compound, also known as compound 8 in the referenced study, is a dipropyl-substituted ethylenediamine derivative with two 2,6-dichloro-4-hydroxyphenyl groups. It demonstrated significant vasodilatory effects in porcine coronary arteries, surpassing the potency of 17β-estradiol. []

Relevance: This compound represents a distinct structural class compared to 4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. While the target compound is a 1,4-dihydropyridine derivative, this compound features a central ethylenediamine moiety with substituted phenyl rings. The inclusion of this compound highlights the diversity of structures investigated for their vasodilatory properties, suggesting that despite their structural differences, both compounds might share common mechanisms related to vasorelaxation. []

Properties

Product Name

4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

IUPAC Name

4-(2-bromophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Molecular Formula

C23H20BrFN2O2

Molecular Weight

455.3 g/mol

InChI

InChI=1S/C23H20BrFN2O2/c1-13-20(23(29)27-15-11-9-14(25)10-12-15)21(16-5-2-3-6-17(16)24)22-18(26-13)7-4-8-19(22)28/h2-3,5-6,9-12,21,26H,4,7-8H2,1H3,(H,27,29)

InChI Key

OKHDJAKVJNHPRZ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Br)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Br)C(=O)NC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.